H-Ala-Hyp-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Hyp-OH typically involves the coupling of alanine and hydroxyproline. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids to a growing peptide chain. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Hyp-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyproline residue can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the peptide.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without degrading the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyproline residue can lead to the formation of keto or aldehyde derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
H-Ala-Hyp-OH has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: It serves as a building block for collagen and other proteins, making it valuable for studying protein structure and function.
Industry: It is used in the production of bioactive peptides for cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of H-Ala-Hyp-OH involves its interaction with specific molecular targets and pathways. For example, it can enhance intercellular communication by acting on gap junctions composed of connexin proteins. This action is particularly relevant in the context of antiarrhythmic peptides, which improve cardiac gap junction communication and reduce the risk of arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to H-Ala-Hyp-OH include other dipeptides and tripeptides that contain hydroxyproline, such as:
- H-Gly-Ala-Hyp-OH
- H-Lys-Phe-Lys-OH
- H-Gly-Pro-Hyp-OH
Uniqueness
This compound is unique due to its specific combination of alanine and hydroxyproline, which imparts distinct biological activities and chemical properties. Its ability to enhance intercellular communication and its potential therapeutic applications set it apart from other similar peptides .
Properties
CAS No. |
76400-25-4 |
---|---|
Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-aminopropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c1-4(9)7(12)10-3-5(11)2-6(10)8(13)14/h4-6,11H,2-3,9H2,1H3,(H,13,14)/t4-,5+,6-/m0/s1 |
InChI Key |
KYHSUPXEBSYFGK-JKUQZMGJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)N |
Canonical SMILES |
CC(C(=O)N1CC(CC1C(=O)O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
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